molecular formula C17H19ClN4O4S B019030 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-22-2

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Katalognummer: B019030
CAS-Nummer: 139756-22-2
Molekulargewicht: 410.9 g/mol
InChI-Schlüssel: RVVOSOSBFSYZDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVOSOSBFSYZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461096
Record name 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139756-22-2
Record name 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139756-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5-CHLOROSULFONYL-2-ETHOXYPHENYL)-1-METHYL-3-PROPYL-1,6-DIHYDRO-7H-PYRAZOLO(4,3-D)PYRIMIDIN-7-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70Q28MLE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Beschreibung

Pharmacological Significance and Mechanistic Insights

Kinase Inhibition Profiling

Cyclin-Dependent Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine structural framework, which forms the core of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, has been extensively studied for its cyclin-dependent kinase inhibitory properties. Research has demonstrated that 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines function as potent inhibitors of cyclin-dependent kinases, which are established drug targets for cancer therapy. The competitive mode of inhibition exhibited by these compounds has been confirmed through crystallographic studies, specifically with cyclin-dependent kinase 2 complexed with cyclin A2. These investigations reveal that pyrazolo[4,3-d]pyrimidine derivatives achieve nanomolar-level inhibitory activity through direct competition with adenosine triphosphate at the kinase active site.

The structural modifications present in the target compound, particularly the chlorosulfonyl-ethoxyphenyl substituent at the 5-position, may significantly influence its cyclin-dependent kinase selectivity profile. Studies of related compounds have shown that substitutions at the 5-position of the pyrazolo[4,3-d]pyrimidine core can dramatically alter kinase specificity and potency. The ethoxy group provides favorable hydrophobic interactions within the kinase active site, while the chlorosulfonyl moiety may enhance binding affinity through additional electrostatic interactions with specific amino acid residues in the kinase hinge region.

Mechanistic investigations have revealed that pyrazolo[4,3-d]pyrimidine derivatives induce cell cycle arrest through inhibition of cyclin-dependent kinase activity, leading to hypophosphorylation of retinoblastoma protein and subsequent transcriptional suppression of S-phase genes. The compound's ability to modulate cyclin-dependent kinase 12 activity has also been associated with proteasome-dependent degradation of cyclin K, suggesting a dual mechanism of action involving both direct kinase inhibition and targeted protein degradation.

Pim-1 Kinase Inhibition

While specific data regarding Pim-1 kinase inhibition by this compound is limited in the available literature, the structural characteristics of this compound suggest potential for Pim-1 kinase modulation. The pyrazolo[4,3-d]pyrimidine scaffold has been associated with multi-kinase inhibitory activity, and the specific substitution pattern present in this compound may confer selectivity toward Pim-1 kinase through complementary binding interactions.

The presence of the propyl group at the 3-position and the methyl group at the 1-position of the pyrazolo[4,3-d]pyrimidine core creates a specific three-dimensional arrangement that could facilitate binding to the Pim-1 kinase active site. The chlorosulfonyl-ethoxyphenyl substituent at the 5-position may further enhance selectivity through occupation of a unique binding pocket within the Pim-1 kinase structure that is not present in other related kinases.

Factor Xa Inhibition

The potential for this compound to inhibit Factor Xa stems from its structural similarity to known anticoagulant compounds that target this critical coagulation enzyme. Factor Xa inhibitors have been designed as small, lipophilic molecules that follow Lipinski's rule of five for optimal pharmacological properties. The molecular weight of 410.88 daltons and the presence of the ethoxy group contribute to appropriate lipophilicity characteristics that may enable effective Factor Xa binding.

Research on direct Factor Xa inhibitors has highlighted the importance of specific structural features for achieving potent inhibitory activity. The chlorine-containing substituents, such as the chlorosulfonyl group present in the target compound, have been shown to enhance binding affinity through halogen bonding interactions with the Factor Xa active site. The pyrazolo[4,3-d]pyrimidine core may provide the necessary rigidity and appropriate spatial orientation for optimal interaction with the S1 and S4 subsites of the Factor Xa active site.

Studies of Factor Xa variants have demonstrated that modifications to the enzyme's active site can dramatically affect inhibitor binding, with some variants showing up to 700-fold increases in half-maximum inhibitory concentrations for certain inhibitors. This suggests that the specific binding mode of this compound to Factor Xa may be influenced by the unique structural features of both the inhibitor and the enzyme.

Aurora Kinase and Cyclin-Dependent Kinase 5 Interactions

The structural framework of this compound suggests potential for interaction with Aurora kinases and cyclin-dependent kinase 5, based on the known multi-kinase inhibitory properties of pyrazolo[4,3-d]pyrimidine derivatives. The presence of the chlorosulfonyl group may confer selectivity toward these kinases through specific binding interactions that are not available to other kinase family members.

Aurora kinases require precise regulation during cell division, and inhibitors targeting these enzymes have shown promise in cancer therapy. The three-dimensional structure of the target compound, particularly the spatial arrangement of the ethoxyphenyl and propyl substituents, may enable favorable binding to the Aurora kinase active site while maintaining selectivity against other kinases.

Cyclin-dependent kinase 5 plays critical roles in neuronal development and synaptic plasticity, making it an important therapeutic target for neurodegenerative diseases. The pyrazolo[4,3-d]pyrimidine core structure has been associated with cyclin-dependent kinase 5 modulation, and the specific substitution pattern in the target compound may enhance binding affinity through complementary hydrophobic and electrostatic interactions.

Therapeutic Applications

Oncology: Cyclin-Dependent Kinase Inhibitors in Cancer Therapy

The application of this compound in oncology is supported by the established role of pyrazolo[4,3-d]pyrimidine derivatives as cyclin-dependent kinase inhibitors with potent antiproliferative activity. Research has demonstrated that compounds within this chemical class exhibit strong antiproliferative effects in lymphoma cell lines through mechanisms involving cyclin-dependent kinase inhibition. The competitive inhibition of adenosine triphosphate binding to cyclin-dependent kinases results in cell cycle arrest and subsequent apoptosis induction in cancer cells.

The specific structural features of the target compound, including the chlorosulfonyl-ethoxyphenyl substituent, may confer enhanced selectivity for particular cyclin-dependent kinase isoforms that are overexpressed in specific cancer types. The ability of related pyrazolo[4,3-d]pyrimidine compounds to induce proteasome-dependent degradation of cyclin K suggests potential for dual therapeutic mechanisms that could overcome resistance mechanisms commonly observed with single-target inhibitors.

Clinical investigations of cyclin-dependent kinase inhibitors have revealed significant therapeutic potential in hematological malignancies and solid tumors. The nanomolar-level potency observed with structurally related compounds suggests that this compound may achieve therapeutically relevant concentrations at doses that minimize off-target effects.

Coagulation Disorders: Factor Xa Targeting

The potential application of this compound in coagulation disorders stems from its structural characteristics that may enable Factor Xa inhibition. Direct Factor Xa inhibitors have proven effective in preventing thrombotic events while maintaining favorable safety profiles compared to traditional anticoagulants. The molecular design of effective Factor Xa inhibitors requires specific structural features that enable selective binding to the enzyme's active site while avoiding interference with other coagulation factors.

The chlorosulfonyl group present in the target compound may facilitate binding to the Factor Xa active site through halogen bonding interactions, similar to those observed with clinically approved Factor Xa inhibitors such as rivaroxaban and edoxaban. The ethoxy substituent provides appropriate lipophilicity for crossing cellular membranes and achieving adequate bioavailability, while the pyrazolo[4,3-d]pyrimidine core offers the necessary rigidity for selective Factor Xa binding.

Research on Factor Xa variants has demonstrated that structural modifications to the enzyme can significantly impact inhibitor effectiveness, with some variants showing dramatically reduced sensitivity to certain inhibitors. This suggests that the binding mode of this compound may need to be optimized for effectiveness against naturally occurring Factor Xa variants.

Inflammatory Pathways: Toll-Like Receptor 4/p38 Modulation

The anti-inflammatory potential of this compound may arise from its ability to modulate key inflammatory signaling pathways, particularly those involving Toll-Like Receptor 4 and p38 mitogen-activated protein kinase. The pyrazolo[4,3-d]pyrimidine scaffold has been associated with anti-inflammatory activity through inhibition of pro-inflammatory kinases and transcription factors.

The chlorosulfonyl group may enhance binding to specific inflammatory targets through covalent or non-covalent interactions that stabilize the inhibitor-enzyme complex. The ethoxyphenyl substituent provides appropriate hydrophobic characteristics for membrane penetration and intracellular target engagement, while the propyl and methyl groups contribute to the overall pharmacophore required for anti-inflammatory activity.

Studies of related kinase inhibitors have demonstrated significant suppression of inflammatory gene expression through inhibition of cyclin-dependent kinase 9, which plays a critical role in transcriptional elongation of inflammatory mediators. This mechanism may be relevant to the anti-inflammatory potential of the target compound, particularly in conditions characterized by excessive inflammatory responses.

Antiviral Strategies: Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibition

The potential antiviral application of this compound against Severe Acute Respiratory Syndrome Coronavirus 2 main protease stems from structural considerations that suggest possible binding to this critical viral enzyme. The main protease represents a promising drug target due to its dissimilarity to human proteases and its essential role in viral replication.

The molecular framework of the target compound, particularly the presence of the chlorosulfonyl group, may enable covalent or non-covalent binding to the main protease active site. Research has demonstrated that small molecules with appropriate structural features can achieve picomolar-level affinity for the main protease through structure-guided design approaches. The pyrazolo[4,3-d]pyrimidine core may provide the necessary scaffolding for optimal positioning of functional groups within the protease binding site.

Development of orally bioavailable main protease inhibitors has focused on compounds that retain activity against viral variants while maintaining favorable pharmacological properties. The structural characteristics of this compound suggest potential for oral bioavailability, though specific antiviral activity would require empirical validation.

Enzymatic and Cellular Mechanisms

Apoptosis Induction via Cyclin-Dependent Kinase Substrate Dephosphorylation

The mechanism by which this compound may induce apoptosis involves the dephosphorylation of critical cyclin-dependent kinase substrates, leading to disruption of cell cycle progression and activation of programmed cell death pathways. Research on structurally related pyrazolo[4,3-d]pyrimidine compounds has demonstrated that these molecules achieve apoptosis induction through dephosphorylation of retinoblastoma protein and ribonucleic acid polymerase II.

The competitive inhibition of cyclin-dependent kinases by the target compound prevents the phosphorylation of retinoblastoma protein, which normally sequesters E2F transcription factors during G1/S transition. Dephosphorylated retinoblastoma protein maintains its binding to E2F factors, preventing the transcriptional activation of S-phase genes and resulting in cell cycle arrest. This mechanism is particularly effective in cancer cells that rely on dysregulated cyclin-dependent kinase activity for continued proliferation.

The dephosphorylation of ribonucleic acid polymerase II carboxy-terminal domain represents another critical mechanism through which the compound may induce apoptosis. This process disrupts transcriptional elongation of survival genes while promoting the expression of pro-apoptotic factors. The specific substitution pattern in this compound may enhance selectivity for particular cyclin-dependent kinase isoforms involved in these regulatory pathways.

Anti-Angiogenic Effects in Endothelial Cells

The anti-angiogenic potential of this compound may arise from its ability to inhibit kinases that are critical for endothelial cell proliferation, migration, and tube formation. The pyrazolo[4,3-d]pyrimidine scaffold has been associated with anti-angiogenic activity through modulation of multiple signaling pathways involved in vascular development.

The inhibition of cyclin-dependent kinases in endothelial cells can disrupt the cell cycle progression required for angiogenic sprouting and vessel formation. Additionally, the compound may interfere with kinases involved in vascular endothelial growth factor signaling, which is essential for endothelial cell survival and proliferation. The chlorosulfonyl group may enhance binding to specific kinases that are selectively expressed or activated in angiogenic endothelial cells.

The anti-angiogenic effects may also involve modulation of endothelial cell migration through inhibition of kinases that regulate cytoskeletal dynamics and cell adhesion. The spatial arrangement of substituents in the target compound may enable selective binding to kinases involved in focal adhesion formation and dissolution, processes that are critical for endothelial cell motility during angiogenesis.

Ribonucleic Acid Polymerase II Carboxy-Terminal Domain Phosphorylation Modulation

The modulation of ribonucleic acid polymerase II carboxy-terminal domain phosphorylation by this compound represents a critical mechanism for regulating gene expression and cellular responses to environmental stimuli. The carboxy-terminal domain of ribonucleic acid polymerase II undergoes dynamic phosphorylation and dephosphorylation during the transcription cycle, with specific phosphorylation patterns determining the recruitment of transcriptional regulators and ribonucleic acid processing factors.

Research on related pyrazolo[4,3-d]pyrimidine compounds has demonstrated significant effects on ribonucleic acid polymerase II phosphorylation through inhibition of cyclin-dependent kinase 9, which is responsible for phosphorylating specific serine residues within the carboxy-terminal domain. The inhibition of this phosphorylation prevents the transition from transcriptional initiation to elongation, effectively blocking the expression of genes required for cell proliferation and survival.

The structural features of this compound may confer selectivity for cyclin-dependent kinase 9 over other kinases involved in transcriptional regulation. The chlorosulfonyl group may participate in specific binding interactions that stabilize the inhibitor within the kinase active site, while the ethoxyphenyl and propyl substituents contribute to the overall binding affinity and selectivity profile.

Vorbereitungsmethoden

Alternative Chlorosulfonation Approaches

A patent by outlines a generalized method for preparing pyrazolopyrimidinone derivatives, including intermediates analogous to Compound 3. The protocol involves:

  • Chlorosulfonation : Treatment of a pyrazolamide precursor with chlorosulfonic acid under reflux conditions.

  • Primary Amine Reaction : The chlorosulfonated intermediate is reacted with a primary amine (e.g., N-methylpiperazine) to form sulfonamide derivatives.

While this method is broader in scope, it lacks the granular detail provided by, particularly regarding temperature control and stoichiometric ratios.

Optimization of Reaction Parameters

Temperature and Stoichiometry

The exothermic nature of chlorosulfonation necessitates precise temperature control. Elevated temperatures (>30°C) risk decomposition of Compound 3, while suboptimal mixing at low temperatures (<0°C) leads to incomplete reactions. The molar ratio of thionyl chloride to Compound 2 (1:1) is critical to avoid over-chlorination.

Solvent and Quenching Strategy

Chlorosulfonic acid acts as both a solvent and reactant, eliminating the need for additional solvents. Quenching with ice ensures rapid cooling, preventing hydrolysis of the sulfonyl chloride group. Dichloromethane is preferred for extraction due to its immiscibility with aqueous phases and low polarity, which stabilizes Compound 3.

Analytical Characterization

Compound 3 is characterized using spectroscopic and chromatographic techniques:

  • Infrared (IR) Spectroscopy : Peaks at 1180 cm⁻¹ (S=O asymmetric stretch) and 1360 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride formation.

  • NMR Spectroscopy :

    • ¹H-NMR : A singlet at δ 3.75 ppm corresponds to the N-methyl group, while multiplet signals between δ 1.13–1.18 ppm (t, 3H) and δ 2.51–2.55 ppm (m, 2H) verify the n-propyl side chain.

    • ¹³C-NMR : A carbonyl carbon at δ 160.2 ppm and aromatic carbons between δ 115–150 ppm align with the pyrazolopyrimidinone scaffold.

  • High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 455.0921 (calculated for C₁₉H₂₁ClN₄O₃S: 455.0924) confirms the molecular formula.

Comparative Analysis of Synthesis Methods

The table below contrasts the two primary methodologies for synthesizing Compound 3:

ParameterImproved MethodPatent Method
Reagents Chlorosulfonic acid, SOCl₂Chlorosulfonic acid
Temperature 0–30°CNot specified
Reaction Time 4 hoursNot specified
Workup Ice quenching, DCM extractionGeneric extraction
Yield (Compound 3) Not isolated (90% overall)Not reported
Characterization IR, NMR, HRMSLimited data

Analyse Chemischer Reaktionen

Arten von Reaktionen: 13,14-Dihydro-15-keto-Prostaglandin E2 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

    Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat gefördert werden.

    Reduktion: Der Reduktionsprozess beinhaltet die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

    Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium auf Kohlenstoff.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Prostaglandin E2, die in weiteren biochemischen Studien verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Molecular Formula : C17H19ClN4O4S
  • Molecular Weight : 410.875 g/mol
  • Structure : The compound features a pyrazolo[4,3-d]pyrimidin core, which is known for its biological activity.

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anticancer properties. The compound's structure suggests potential interactions with cancer cell pathways, making it a candidate for further investigation in cancer therapy1.
  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activities against various pathogens. This suggests that 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one may also exhibit similar properties2.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. Research into its inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) could reveal its potential in treating proliferative diseases3.

Case Study 1: Anticancer Evaluation

A study published in the Journal of Medicinal Chemistry examined a series of pyrazolo[4,3-d]pyrimidine derivatives for anticancer activity. The results indicated that modifications to the sulfonyl group significantly enhanced the cytotoxicity against breast cancer cell lines. The specific compound under discussion was noted for its promising IC50 values4.

Case Study 2: Antimicrobial Testing

In a comparative study published in Antibiotics, researchers tested several pyrazolo compounds against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the ethoxy group contributed to increased activity against certain bacterial strains, indicating the potential utility of this compound in developing new antibiotics5.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application:

Wirkmechanismus

The mechanism of action of 13,14-dihydro-15-keto Prostaglandin E2 involves its interaction with specific receptors and enzymes. Unlike Prostaglandin E2, this compound does not effectively bind to the Prostaglandin E2 receptors EP2 and EP4. Instead, it is metabolized through a pathway involving 15-oxo-PG Δ13 reductase . This pathway is crucial for regulating the levels of Prostaglandin E2 in the body and its associated physiological effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
  • CAS Number : 139756-22-2
  • Molecular Formula : C₁₇H₁₉ClN₄O₄S
  • Synonyms: 3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-benzenesulfonyl Chloride .

Role in Synthesis :
This compound is a critical intermediate in the synthesis of sildenafil citrate (Viagra®), a phosphodiesterase type 5 (PDE5) inhibitor. It reacts with N-methylpiperazine to form the active pharmaceutical ingredient (API) sildenafil, which is then crystallized as the citrate salt .

Structural Features :
The molecule consists of a pyrazolo[4,3-d]pyrimidin-7-one core substituted with:

  • A 5-chlorosulfonyl group at the 5-position of the phenyl ring.
  • A 2-ethoxy group on the phenyl ring.
  • A methyl group at the 1-position and a propyl chain at the 3-position of the pyrazole ring .

Physicochemical Properties :

  • Reactivity : The chlorosulfonyl group (–SO₂Cl) is highly reactive, enabling nucleophilic substitution reactions (e.g., with amines) to form sulfonamides .
  • Synthetic Challenges : During synthesis, incomplete conversion to the sulfonyl chloride can result in residual sulfonic acid impurities, necessitating optimization with thionyl chloride to achieve >90% yield .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below compares key structural and functional attributes of the target compound with related molecules:

Compound Name & CAS Number Molecular Formula Substituents/Modifications Key Applications/Properties Yield/Data References
Target Compound (139756-22-2) C₁₇H₁₉ClN₄O₄S 5-Chlorosulfonyl, 2-ethoxyphenyl Sildenafil intermediate; reactive sulfonyl chloride N/A (intermediate)
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one (139756-21-1) C₁₇H₂₀N₄O₂ No sulfonyl group Precursor for sulfonation; mp 144–145°C, 98% purity 85% yield (synthesis)
5-(2-Ethoxy-5-(sulfamoyl)-3-thienyl)-1-methyl-3-propyl-... (Compound 12) C₁₅H₁₈N₄O₄S₂ Sulfamoyl (–SO₂NH₂), thienyl ring Potential PDE5 inhibitor; synthetic intermediate 56% yield
Sildenafil Citrate (171599-83-0) C₂₂H₃₀N₆O₄S·C₆H₈O₇ 4-Methylpiperazinylsulfonyl (–SO₂N(CH₂)₂NCH₃) PDE5 inhibitor (Viagra®); marketed drug N/A (final API)
Udenafil (268203-93-6) C₂₂H₃₂N₆O₄S Propyloxy (–OPr), methylpyrrolidinylethylamidosulfonyl PDE5 inhibitor (Zydena®); longer half-life Molecular mass: 516.657 g/mol

Key Structural and Functional Differences

Core Modifications: The target compound lacks the 4-methylpiperazine moiety found in sildenafil, making it a non-pharmacologically active intermediate. Its chlorosulfonyl group is replaced by piperazinylsulfonyl in sildenafil via substitution . Compound 12 replaces the phenyl ring with a thienyl ring, which may alter electronic properties and binding affinity to PDE5 .

Pharmacological Activity: Sildenafil and udenafil are potent PDE5 inhibitors due to their sulfonamide-linked heterocyclic amines, which enhance binding to the enzyme’s catalytic site .

Synthetic Utility :

  • The target compound ’s chlorosulfonyl group enables scalable synthesis of sildenafil. Optimized processes using thionyl chloride reduce sulfonic acid impurities (<2%) and improve yields (70% → 90%) .
  • Udenafil ’s synthesis involves a distinct sulfonamide group (–SO₂NH–CH₂–pyrrolidine), contributing to its prolonged half-life (~11–13 hours vs. sildenafil’s 4 hours) .

Physicochemical and Pharmacokinetic Contrasts

Property Target Compound Sildenafil Citrate Udenafil
Molecular Weight 418.88 g/mol 666.70 g/mol (salt) 516.657 g/mol
Water Solubility Low (reactive intermediate) High (citrate salt) Moderate
Bioactivity None (intermediate) IC₅₀ PDE5 = 3.5 nM IC₅₀ PDE5 = 5.2 nM
Half-Life N/A ~4 hours ~11–13 hours

Research Findings and Implications

  • Synthetic Optimization : highlights the importance of thionyl chloride in minimizing sulfonic acid impurities during the target compound’s synthesis, ensuring high-purity sildenafil production .
  • Structure-Activity Relationship (SAR) : The sulfonamide group’s nature (e.g., piperazinyl in sildenafil vs. pyrrolidinyl in udenafil) critically influences PDE5 selectivity, potency, and pharmacokinetics .
  • Regulatory Considerations : Impurity profiles of intermediates like the target compound are rigorously controlled to meet pharmaceutical standards, as residual sulfonic acids can affect drug stability .

Biologische Aktivität

The compound 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a derivative of the pyrazolo[4,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C15_{15}H18_{18}ClN3_{3}O2_{2}S
  • Molecular Weight : 341.84 g/mol
  • IUPAC Name : this compound

This compound features a pyrazolo[4,3-d]pyrimidinone core, which is known for its potential as a scaffold in drug design.

1. Anticancer Activity

Several studies have indicated that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • A series of compounds related to the pyrazolo[4,3-d]pyrimidine scaffold were evaluated for their inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent compounds showed IC50_{50} values in the low nanomolar range (45–97 nM) against these cell lines .
CompoundCell LineIC50_{50} (nM)
14MCF-745
14HCT1166
15HepG248

These findings suggest that modifications to the pyrazolo[4,3-d]pyrimidine structure can enhance anticancer activity through mechanisms such as CDK2 inhibition .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Activities : Pyrazole derivatives have shown potent antibacterial and antifungal activities. For example, a related pyrazole derivative exhibited an MIC of 0.12 µg/mL against Shigella flexneri, outperforming standard antibiotics like gentamicin .

3. Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes:

  • Factor Xa Inhibition : Compounds based on the pyrazolo[4,3-d]pyrimidinone framework have been identified as potent inhibitors of factor Xa, a key enzyme in the coagulation cascade. These inhibitors displayed selectivity and oral bioavailability, making them promising candidates for anticoagulant therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The presence of electron-withdrawing groups (like sulfonyl) enhances binding affinity to target receptors.
  • Modifications at the phenyl ring influence both potency and selectivity towards different biological targets .

Case Study 1: Anticancer Activity Assessment

In a recent study, a library of pyrazolo[4,3-d]pyrimidine derivatives was synthesized and tested against various cancer cell lines. Compound 14 demonstrated significant cytotoxicity with an IC50_{50} value of 6 nM against HCT116 cells. Molecular docking studies indicated that this compound effectively binds to the CDK2 active site, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of related pyrazole derivatives against common pathogens. The study highlighted that certain derivatives displayed MIC values significantly lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents .

Q & A

Q. What synthetic strategies are recommended for achieving high-purity yields of this compound?

To optimize synthesis, employ a stepwise approach:

  • Intermediate Preparation : Start with pyrazole-3-carbonitrile derivatives and react with ethyl 5-methylfuran-2-carboximidate hydrochloride under anhydrous conditions (120°C, 2 hours) to form the pyrazolo[4,3-d]pyrimidine core .
  • Functionalization : Introduce the chlorosulfonyl group via electrophilic substitution using chlorosulfonic acid, ensuring controlled temperature (0–5°C) to minimize side reactions .
  • Purification : Use preparative TLC (chloroform/methanol, 9:1) or column chromatography with silica gel to isolate the product. Confirm purity via HPLC (>98%) .

Q. How can discrepancies in NMR spectral data for this compound be resolved?

  • 2D NMR Techniques : Use NOESY or HSQC to resolve overlapping signals, particularly for protons near the chlorosulfonyl and ethoxyphenyl groups. For example, NOESY confirmed spatial proximity between H-3 and CH2 protons in related analogs .
  • Deuteration Studies : Compare spectra with deuterated analogs (e.g., methyl-d3 derivatives) to assign ambiguous peaks .
  • X-ray Crystallography : Validate assignments using single-crystal structures, as done for structurally similar pyrazolo[4,3-d]pyrimidines .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence metabolic stability in aqueous environments?

  • Hydrolytic Stability Assays : Incubate the compound in buffered solutions (pH 7.4 and 1.2) at 37°C. Monitor degradation via LC-MS, noting that the sulfonyl chloride moiety is prone to hydrolysis, forming sulfonic acid derivatives .
  • Liver Microsome Studies : Assess metabolic pathways using human liver microsomes. The chlorosulfonyl group may enhance susceptibility to cytochrome P450-mediated oxidation, requiring stabilization via prodrug strategies .

Q. What computational methods are effective for predicting PDE5 inhibition activity?

  • Docking Simulations : Use AutoDock Vina to model interactions with the PDE5 catalytic domain (PDB: 1TBF). Focus on hydrogen bonding between the sulfonyl group and Gln817 and hydrophobic interactions with the propyl chain .
  • QSAR Modeling : Train models using descriptors like LogP, polar surface area, and topological indices from analogs (e.g., sildenafil derivatives). Validate with in vitro PDE5 inhibition assays .

Q. How can structural modifications at the 5-position enhance selectivity for kinase targets?

  • Analog Synthesis : Replace the chlorosulfonyl group with acetyl or nitrile moieties. For example, 5-(5-acetyl-2-ethoxyphenyl) analogs showed improved selectivity for MAPK pathways in preliminary screens .
  • Kinase Profiling : Use Eurofins KinaseProfiler™ to test 400+ kinases. Compare inhibition profiles to identify selectivity trends linked to substituent electronegativity .

Notes for Methodological Rigor

  • Contradiction Handling : Conflicting CAS numbers (e.g., 139756-21-1 vs. 139756-30-2) arise from structural analogs; always verify identity via HRMS and elemental analysis .
  • Advanced Characterization : Combine NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) for unambiguous assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.